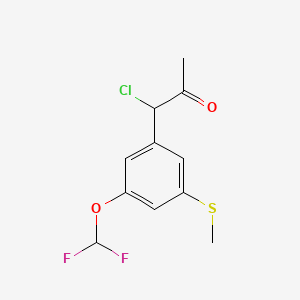
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a hydroxycyclohexyl group and a methoxyphenyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a hydroxyl group in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an electrophilic aromatic substitution reaction, where a methoxybenzene derivative reacts with the pyrimidinone core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a dihydropyrimidine derivative
Substitution: Formation of various substituted pyrimidinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl and methoxyphenyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrimidinone core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxycyclohexyl)-6-phenylpyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(2-Hydroxycyclohexyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Has a methoxy group at a different position on the phenyl ring, potentially altering its properties.
3-(2-Hydroxycyclohexyl)-6-(2-chlorophenyl)pyrimidin-4(3H)-one: Contains a chloro group instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2007909-07-9 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-(2-hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H20N2O3/c1-22-16-9-5-2-6-12(16)13-10-17(21)19(11-18-13)14-7-3-4-8-15(14)20/h2,5-6,9-11,14-15,20H,3-4,7-8H2,1H3 |
InChI Key |
GKKQITGMTCVWCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)N(C=N2)C3CCCCC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


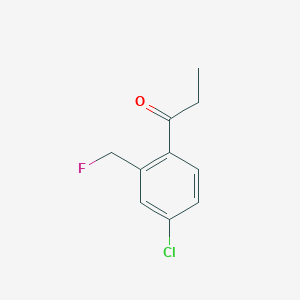
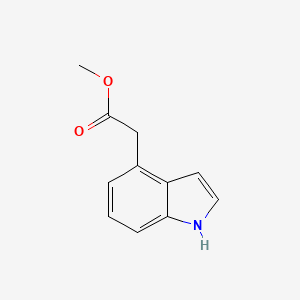
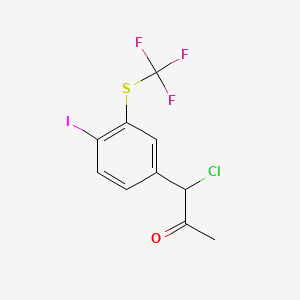

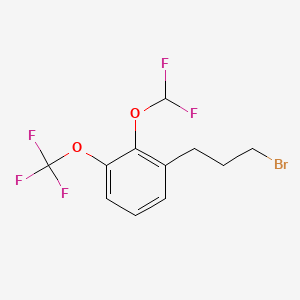
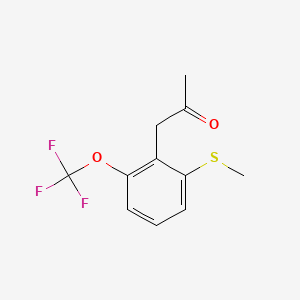

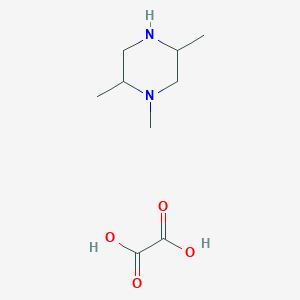

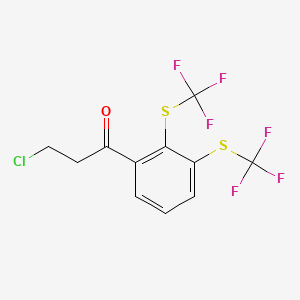
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)

